molecular formula C26H27N7O B11190904 6-[4-(2-methoxyphenyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[4-(2-methoxyphenyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11190904
M. Wt: 453.5 g/mol
InChI Key: ZIPADMUGKAACSZ-UHFFFAOYSA-N
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Description

6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, and a triazine core substituted with diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate triazine derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as Yb(OTf)3 in solvents like acetonitrile .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors and purification techniques such as recrystallization and chromatography. The overall yield of the industrial process can be around 45%, with the final product confirmed by spectroscopic methods like NMR and HRMS .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .

Major Products

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as adrenergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological pathways, making it relevant for conditions like hypertension and neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its triazine core, which imparts distinct chemical properties and potential for diverse applications. Its combination of methoxyphenyl and diphenyl groups further enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C26H27N7O

Molecular Weight

453.5 g/mol

IUPAC Name

6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H27N7O/c1-34-23-15-9-8-14-22(23)32-16-18-33(19-17-32)26-30-24(27-20-10-4-2-5-11-20)29-25(31-26)28-21-12-6-3-7-13-21/h2-15H,16-19H2,1H3,(H2,27,28,29,30,31)

InChI Key

ZIPADMUGKAACSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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